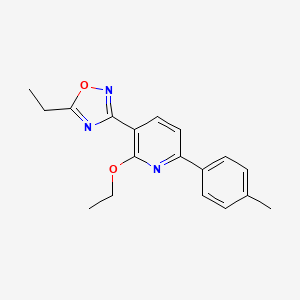

![molecular formula C18H14N2O4 B5754712 methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)

methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

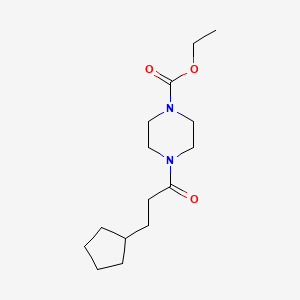

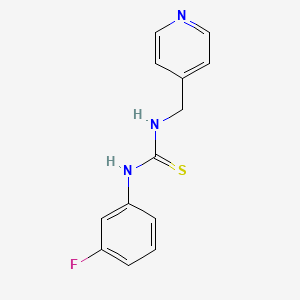

“Methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C18H14N2O4 . It has an average mass of 322.315 Da and a monoisotopic mass of 322.095367 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . The compound should be stored in a refrigerator . It is shipped at room temperature .Scientific Research Applications

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to the compound , make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Antagonist at the Glycine Site of the NMDA Receptor

L-701,324, a drug derived by 4-hydroxy-2 (1 H)-quinolinone, was described to be a selective antagonist at the glycine site of the NMDA receptor and counteracts haloperidol-induced muscle rigidity in rats .

Inhibitor of the RNA-dependent RNA Polymerase Enzyme

3- (1,1-Dioxido-2 H -1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2 (1 H)-quinoline-dione has been known to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, which are structurally similar to the compound , have been used in the synthesis of fused ring systems .

Green Catalyst

Lactic acid, a non-toxic, odourless and bio-based fluid obtained via carbohydrates fermentation, has been used as a green catalyst in the synthesis of similar compounds .

Synthesis of Novel Benzothieno-[3,2’-f][1,3] Oxazepines

Recent work in the laboratory has successfully applied this reaction to craft compounds like 1,3-oxazepino [7,6- b ]indoles, spiro [indoline-3,3’-pyrrole], and spiro [benzofuran-3,3’-pyrrolines], each demonstrating intriguing properties .

Safety and Hazards

properties

IUPAC Name |

methyl 2-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-24-18(23)12-7-3-5-9-15(12)20-17(22)13-10-16(21)19-14-8-4-2-6-11(13)14/h2-10H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMFIOQMWFQILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

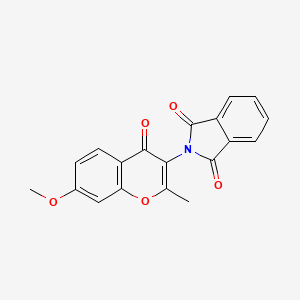

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)

![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)

![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)